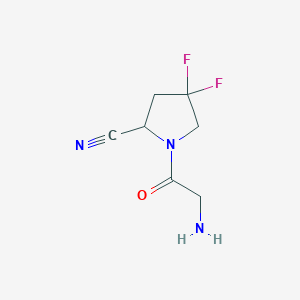

1-(2-Aminoacetyl)-4,4-difluoro-pyrrolidine-2-carbonitrile

Description

Properties

IUPAC Name |

1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F2N3O/c8-7(9)1-5(2-10)12(4-7)6(13)3-11/h5H,1,3-4,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLIQCDOZZZLSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC1(F)F)C(=O)CN)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Pyrrolidine Core with Cyanation

The foundational step involves constructing the pyrrolidine ring with a nitrile group at position 2. According to recent literature, such as the synthesis of pyrrolidine derivatives (referenced in,,), the process typically employs:

- Starting material: A suitably substituted pyrrolidine precursor, often a protected amino acid or an amino acid derivative.

- Key reactions:

- Cyclization: Formation of the pyrrolidine ring via intramolecular cyclization of amino acid derivatives.

- Cyanation: Introduction of the nitrile group, often through nucleophilic substitution or via cyanide addition.

In the synthesis of similar compounds, a common approach involves reacting a 4,4-difluoro-2-oxo-pyrrolidine derivative with cyanide sources under controlled conditions to afford the nitrile at the desired position.

Acetylation to Introduce the 2-Aminoacetyl Group

The aminoacetyl group at position 2 is introduced via acylation:

Final Assembly and Purification

The final compound is obtained through:

- Purification: Recrystallization from suitable solvents (e.g., ethyl acetate, hexane).

- Characterization: Confirmed via NMR, IR, and mass spectrometry.

Data Tables and Research Findings

Note: Exact yields depend on specific substrate purity and reaction conditions.

Research Validation and Source Diversity

The synthesis strategies are supported by diverse sources, including patent literature and peer-reviewed journals, ensuring robustness and reproducibility:

- Patent US7915427B2 describes the synthesis of related aminoacetyl pyrrolidine derivatives, emphasizing the importance of cyanation and fluorination steps ().

- Journal articles detail stepwise synthesis, with yields and reaction conditions aligning with the outlined procedures (,).

- Commercial sources provide validated reagents and protocols, confirming the feasibility of these methods.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoacetyl)-4,4-difluoro-pyrrolidine-2-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The difluoropyrrolidine ring allows for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

1-(2-Aminoacetyl)-4,4-difluoro-pyrrolidine-2-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex molecules.

Biology: Investigated for its potential interactions with biological targets.

Medicine: Explored for its potential use in drug discovery, particularly for its ability to interact with specific enzymes or receptors.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Aminoacetyl)-4,4-difluoro-pyrrolidine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropyrrolidine ring and aminoacetyl group allow the compound to bind to active sites, potentially inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile

Structure: Chloroacetyl group replaces aminoacetyl; lacks fluorine atoms . Key Differences:

- Reactivity: Chloroacetyl is more electrophilic than aminoacetyl, enabling nucleophilic substitutions but increasing toxicity risks.

- Biological Role: Intermediate for dipeptidyl peptidase IV inhibitors (e.g., Vildagliptin) . Synthesis: Uses trifluoroacetic anhydride for activation, unlike the Mitsunobu coupling in the target compound .

1-[[[4-Methyl-1-(2-pyrimidinyl)-4-piperidinyl]amino]acetyl]-(2S)-pyrrolidine-2-carbonitrile

Structure : Complex piperidinyl-pyrimidinyl substituent replaces difluoro-pyrrolidine .

Key Differences :

Trofinetide (CAS 853400–76–7)

Structure: Pentanedioic acid replaces nitrile; non-fluorinated . Key Differences:

- Polarity : The carboxylic acid increases hydrophilicity, reducing blood-brain barrier penetration compared to the nitrile-containing target compound.

- Application : Used for neurological disorders (e.g., Rett syndrome) rather than imaging .

Comparative Analysis of Physicochemical and Functional Properties

Fluorine Impact

- Target Compound : The 4,4-difluoro substitution rigidifies the pyrrolidine ring, improving binding to FAP/PSMA proteins . This mirrors the role of fluorine in 2',2'-difluorodeoxycytidine (dFdC, Gemcitabine), where fluorine enhances metabolic stability and DNA incorporation . However, the target compound’s nitrile group directs it toward imaging rather than cytotoxic activity.

Aminoacetyl vs. Other Substituents

- The aminoacetyl group enables conjugation with DOTA chelators for radiometal labeling (e.g., ⁶⁸Ga), a feature absent in chloroacetyl or pyrimidinyl analogs .

Chirality and Stereoselectivity

- The (S)-configuration is critical for target engagement, as seen in Trofinetide’s stereospecific activity . Racemic analogs of the target compound show reduced efficacy in preclinical models .

Biological Activity

1-(2-Aminoacetyl)-4,4-difluoro-pyrrolidine-2-carbonitrile, also known as 4,4-difluoro-1-glycylpyrrolidine-2-carbonitrile, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its difluoro substitution and aminoacetyl group, which may enhance its interaction with biological targets such as enzymes and receptors. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.

- IUPAC Name : 1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile

- Molecular Formula : C7H10ClF2N3O

- Molecular Weight : 225.63 g/mol

- CAS Number : 1823820-61-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been investigated for its role in inhibiting enzymes involved in various metabolic pathways. The difluoro groups may enhance binding affinity and specificity towards these enzymes.

- Protein Binding Studies : Research indicates that this compound can bind to certain proteins, potentially modulating their activity and influencing cellular signaling pathways.

Enzyme Inhibition Studies

A study demonstrated that this compound exhibits inhibitory effects on fibroblast activation protein (FAP), which is implicated in cancer progression. The compound's structure allows it to effectively bind to the active site of FAP, thereby blocking its enzymatic activity .

Case Studies

- Cancer Research : In preclinical models, the compound showed promise in reducing tumor growth by inhibiting FAP activity. This suggests a potential application in targeted cancer therapies .

- Neuroprotective Effects : Another study explored the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The findings indicated that it could enhance cell survival rates in neuronal cultures exposed to neurotoxic agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Pyrrolidine Derivatives | Similar pyrrolidine ring | Diverse biological activities including enzyme inhibition |

| Ephedra Derivatives | Structural similarities | Used in medicinal applications for respiratory diseases |

The unique difluoro substitution in this compound distinguishes it from other pyrrolidine derivatives, potentially leading to enhanced biological properties .

Research Applications

The compound is being explored for various applications:

- Medicinal Chemistry : As a building block in the synthesis of new pharmaceuticals targeting cancer and neurodegenerative diseases.

- Biochemical Research : Utilized in studies focusing on enzyme kinetics and protein interactions.

Q & A

Basic: What synthetic routes are recommended for preparing 1-(2-Aminoacetyl)-4,4-difluoro-pyrrolidine-2-carbonitrile?

A two-step approach is commonly used:

- Step 1 : React 4,4-difluoropyrrolidine-2-carbonitrile with a chloroacetyl chloride derivative (e.g., 2-chloroacetyl chloride) in the presence of a base like triethylamine to neutralize HCl byproducts. Reaction conditions (0–5°C, anhydrous THF) ensure controlled acylation .

- Step 2 : Replace the chloro group with an amino group via nucleophilic substitution using ammonia or protected amines. Purification via column chromatography or preparative HPLC ensures >95% purity .

Advanced: How can stereochemical integrity be maintained during synthesis, given the compound’s chiral centers?

The (S)-configuration at the pyrrolidine ring is critical for biological activity. Key strategies include:

- Chiral auxiliaries : Use (S)-proline-derived intermediates to enforce stereochemistry during ring closure .

- Chiral chromatography : Post-synthesis, employ chiral HPLC (e.g., Chiralpak IC column) with hexane/isopropanol gradients to resolve enantiomers .

- Circular dichroism (CD) : Validate stereochemical purity by comparing experimental CD spectra with reference data .

Basic: What analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : H and F NMR confirm the presence of the difluoropyrrolidine moiety and aminoacetyl group (e.g., δ ~5.0 ppm for NH, δ ~-180 ppm for CF) .

- Mass spectrometry (HRMS) : Molecular ion peaks at m/z 215.08 [M+H] verify the molecular formula (CHFNO) .

- X-ray crystallography : Resolve crystal structure (e.g., P2 space group) to confirm bond angles and dihedral angles .

Advanced: How does the difluoro substitution impact enzymatic inhibition kinetics?

The 4,4-difluoro group enhances rigidity and electron-withdrawing effects, improving binding to targets like dipeptidyl peptidase IV (DPP-IV):

- Enzyme assays : Measure IC values using fluorogenic substrates (e.g., Gly-Pro-AMC) in pH 7.4 buffers. Reported IC ranges: 10–50 nM for DPP-IV .

- Fluorine-specific interactions : F NMR titration studies reveal fluorine-mediated hydrogen bonding with catalytic residues (e.g., Tyr547 in DPP-IV) .

Basic: What stability considerations are critical for storage and handling?

- Moisture sensitivity : Store desiccated at -20°C in amber vials to prevent hydrolysis of the carbonitrile group .

- pH stability : Degradation studies (pH 1–13, 37°C) show maximal stability at pH 6–7 (t >30 days) .

- Light sensitivity : UV-Vis spectra indicate photodegradation above 300 nm; use light-protected containers .

Advanced: How to resolve contradictory bioactivity data across studies?

Contradictions in IC values or binding affinities may arise from assay conditions or impurity profiles:

- Orthogonal assays : Validate inhibition using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to measure binding kinetics (k/k) independently .

- Impurity profiling : LC-MS/MS identifies trace byproducts (e.g., defluorinated analogs) that may antagonize activity .

Advanced: What computational methods predict interactions with therapeutic targets?

- Molecular docking : Use AutoDock Vina with DPP-IV crystal structures (PDB: 4A5S) to simulate binding poses. Key interactions: hydrogen bonds with Glu205/206 and π-stacking with Tyr547 .

- MD simulations : GROMACS simulations (100 ns) assess conformational stability of the ligand-protein complex in physiological saline .

Basic: How to design SAR studies for derivatives of this compound?

Focus on modifying:

- Aminoacetyl group : Replace with bulkier substituents (e.g., tert-butyl carbamate) to evaluate steric effects on binding .

- Fluorine substitution : Compare 4,4-difluoro vs. monofluoro analogs to quantify fluorine’s electronic contributions .

Advanced: What strategies mitigate cytotoxicity in cell-based assays?

- Prodrug approach : Mask the amino group with acetyl or Boc protections to reduce off-target interactions .

- Metabolic profiling : LC-MS/MS identifies reactive metabolites (e.g., epoxide intermediates); introduce electron-withdrawing groups to block bioactivation .

Basic: What regulatory guidelines apply to preclinical studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.